Ethyl 4-(2-fluorophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-fluorophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyethyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluorophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the fluorophenyl and hydroxyethyl groups. Common reagents used in these reactions include ethyl acetoacetate, 2-fluorobenzaldehyde, and ethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluorophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Ethyl 4-(2-fluorophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-(2-fluorophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chlorophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(2-bromophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(2-methylphenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(2-fluorophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19FN2O4 |
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Molecular Weight |
322.33 g/mol |
IUPAC Name |
ethyl 6-(2-fluorophenyl)-3-(2-hydroxyethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19FN2O4/c1-3-23-15(21)13-10(2)19(8-9-20)16(22)18-14(13)11-6-4-5-7-12(11)17/h4-7,14,20H,3,8-9H2,1-2H3,(H,18,22) |
InChI Key |
WBXHDLZCHODMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)CCO)C |
Origin of Product |
United States |
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